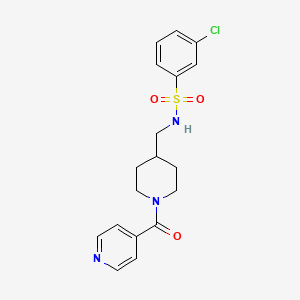

3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, such as piperidone analogs, has been extensively studied . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .

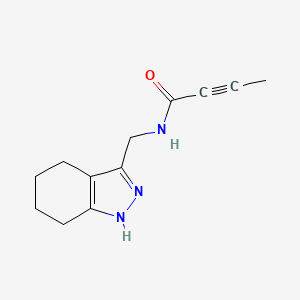

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperidin-4-yl group, an isonicotinoyl group, a benzenesulfonamide group, and a chlorine atom.

Wissenschaftliche Forschungsanwendungen

Biological Selectivity and Herbicide Development

Metabolism of Chlorsulfuron by Plants : This study focuses on the selective herbicidal action of chlorsulfuron in cereals. The selectivity is attributed to the ability of cereal plants to metabolize chlorsulfuron into a non-toxic product, whereas sensitive broadleaf plants do not show significant metabolism. This highlights the potential for sulfonamide derivatives in developing selective herbicides for agricultural applications (Sweetser, Schow, & Hutchison, 1982).

Photodegradation and Environmental Implications

Photochemical Decomposition of Sulfamethoxazole : Research on sulfamethoxazole, a sulfonamide antibiotic, demonstrates its photolability and the formation of various photoproducts in acidic conditions. This study may suggest potential environmental degradation pathways and considerations for sulfonamide compounds, including their stability and transformation under light exposure (Zhou & Moore, 1994).

Molecular and Electronic Structure Analysis

Sterically Hindered Isomeric Sulfonamides : Research into the synthesis and characterization of sterically hindered isomeric forms of sulfonamide derivatives provides insights into their molecular and electronic structures. Such studies are crucial for understanding the reactivity and potential applications of sulfonamide compounds in various fields, including pharmaceuticals and materials science (Rublova et al., 2017).

Wirkmechanismus

Target of Action

Biochemical Pathways

It is known that this compound is used in scientific research for various applications, such as drug development and molecular studies, which suggests that it may influence a variety of biochemical pathways.

Result of Action

It is known that this compound is used in scientific research for various applications, such as drug development and molecular studies, which suggests that it may have a variety of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVIUAWCULYILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL](/img/structure/B2553736.png)

![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2553737.png)

![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)

![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)

![1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2553747.png)